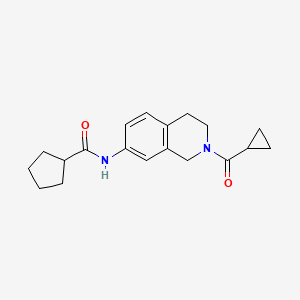

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a compound that has gained attention in various fields of scientific research. This complex organic molecule is intriguing due to its unique structural features, which include a cyclopropanecarbonyl group, a tetrahydroisoquinoline ring system, and a cyclopentanecarboxamide moiety. These components contribute to its diverse chemical and biological properties.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18(14-3-1-2-4-14)20-17-8-7-13-9-10-21(12-16(13)11-17)19(23)15-5-6-15/h7-8,11,14-15H,1-6,9-10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYFNVXLNMVENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis techniques. Here is a general synthetic route:

Formation of the Tetrahydroisoquinoline Core: : Starting with a suitable benzylamine, the tetrahydroisoquinoline core can be synthesized via Pictet-Spengler cyclization.

Introduction of the Cyclopropanecarbonyl Group: : The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction.

Attachment of the Cyclopentanecarboxamide Moiety: : The final step involves coupling the intermediate with cyclopentanecarboxylic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions.

Industrial Production Methods

On an industrial scale, the synthesis process would be optimized for cost, efficiency, and safety. Continuous flow chemistry or batch processing with automated systems might be utilized to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, primarily targeting the tetrahydroisoquinoline ring system.

Reduction: : Reduction reactions might affect the carbonyl groups within the cyclopropanecarbonyl and cyclopentanecarboxamide moieties.

Substitution: : Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom in the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as potassium permanganate or chromic acid.

Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Bases such as sodium hydride or potassium carbonate, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: : Oxidation products may include N-oxide derivatives.

Reduction: : Reduction can yield alcohol derivatives of the carbonyl groups.

Substitution: : Substitution may result in various alkylated or acylated derivatives.

Scientific Research Applications

Chemical Applications

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. Its unique functional groups facilitate the development of new synthetic methodologies and catalysts. The tetrahydroisoquinoline core is particularly valuable for creating complex molecules through reactions such as:

- Pictet-Spengler cyclization : This reaction forms the tetrahydroisoquinoline core from suitable benzylamines.

- Friedel-Crafts acylation : This method introduces the cyclopropanecarbonyl group into the molecular structure.

These reactions highlight the compound's versatility in synthesizing other complex organic molecules that may have diverse applications in pharmaceuticals and materials science.

Biological and Medicinal Applications

Pharmacological Potential

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is being investigated for its potential as a pharmacophore. Its structural similarities to other bioactive isoquinoline derivatives suggest possible therapeutic applications:

- Analgesic and Anti-inflammatory Properties : Initial studies indicate that this compound may exhibit pain-relieving and anti-inflammatory effects, making it a candidate for further development in pain management therapies.

- Interaction with Neurotransmitter Receptors : The tetrahydroisoquinoline core is known to bind to various neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound could be utilized in producing specialty chemicals and advanced materials. Its ability to undergo precise organic synthesis techniques makes it suitable for developing high-performance materials used in electronics and pharmaceuticals.

Case Study 1: Antitumor Activity

Research has indicated that compounds with similar structural features exhibit antitumor properties. For instance, derivatives of isoquinoline are known to induce apoptosis in cancer cells and inhibit cell proliferation. Preliminary studies on this compound suggest it may also possess these properties.

Case Study 2: Cardiovascular Effects

A study evaluated related benzene sulfonamides' effects on perfusion pressure and coronary resistance using isolated rat heart models. Findings indicated that certain sulfonamide derivatives could modulate cardiovascular responses through calcium channel interactions. This suggests potential applications for this compound in cardiovascular medicine .

Mechanism of Action

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors in biological systems. The tetrahydroisoquinoline core is often implicated in binding to neurotransmitter receptors, while the cyclopropanecarbonyl and cyclopentanecarboxamide groups may enhance binding affinity or selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)cyclopentanecarboxamide: : Differing by the position of the substituent on the isoquinoline ring.

N-(2-(cyclobutanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: : Featuring a cyclobutanecarbonyl group instead of a cyclopropanecarbonyl group.

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide: : With a cyclohexanecarboxamide moiety replacing the cyclopentanecarboxamide.

Uniqueness

The uniqueness of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide lies in its specific combination of functional groups, which provides a distinct set of chemical reactivities and biological activities, making it a valuable compound for targeted research and development.

This summary should provide a comprehensive understanding of this compound, from its synthesis and reactions to its applications and unique characteristics.

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a complex organic compound with a molecular formula of C17H18N4O2S and a molecular weight of 342.42 g/mol. This compound is notable for its unique structural features that include a cyclopropane moiety and a tetrahydroisoquinoline core, which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.

Research indicates that compounds like this compound may interact with specific biological pathways and receptors. The compound's structure suggests it could act on neurotransmitter systems or exhibit anti-inflammatory properties.

Case Studies and Research Findings

- Neuropharmacological Effects : A study published in the Journal of Medicinal Chemistry highlighted the potential neuropharmacological effects of similar tetrahydroisoquinoline derivatives. These compounds were shown to modulate dopaminergic and serotonergic systems, which could be beneficial in treating neurodegenerative disorders .

- Anticancer Activity : Another investigation explored the anticancer properties of related compounds. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that the cyclopropanecarbonyl group may enhance this activity by promoting apoptosis in malignant cells .

- Anti-inflammatory Properties : A recent study indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropanecarbonyl group installation via acylation and cyclopentanecarboxamide coupling. Critical steps include:

- Tetrahydroisoquinoline Core Formation : Cyclization of benzylamines under acidic conditions (e.g., POCl₃) to generate the tetrahydroisoquinoline scaffold .

- Acylation : Reaction with cyclopropanecarbonyl chloride under inert atmosphere (N₂) at 0–5°C to prevent side reactions .

- Amide Coupling : Use of coupling agents like HATU or EDC in anhydrous DMF to attach cyclopentanecarboxamide .

- Purification : HPLC or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final compound (>95% purity) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential for characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR validate the tetrahydroisoquinoline scaffold, cyclopropane ring (δ 0.8–1.2 ppm for CH₂ groups), and amide protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane and amide groups in crystalline form .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer :

- Enzyme Inhibition : IC₅₀ determination against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive substrates .

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., Kd values < 100 nM reported in sulfonamide analogs) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like decyclized or over-acylated intermediates?

- Methodological Answer :

- Temperature Control : Maintain sub-zero temperatures during acylation to suppress cyclopropane ring opening .

- Protecting Groups : Use Boc or Fmoc on the tetrahydroisoquinoline nitrogen to prevent unwanted side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in amide coupling .

- By-Product Analysis : LC-MS monitoring at each step to identify and quantify impurities (e.g., hydrolyzed amides) .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate buffer conditions (pH, ionic strength) .

- Compound Stability : Assess degradation in DMSO stock solutions over time via HPLC to rule out false negatives .

- Off-Target Profiling : Employ proteome-wide affinity chromatography to identify non-specific binding partners .

Q. How can computational modeling predict structure-activity relationships (SAR) for cyclopropane and amide modifications?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding poses with target proteins (e.g., cyclopropane’s strain energy enhances binding) .

- QSAR Models : Train regression models on analogs (e.g., sulfonamide derivatives) to correlate logP, polar surface area, and bioactivity .

- MD Simulations : Analyze conformational flexibility of the tetrahydroisoquinoline core in aqueous vs. lipid bilayer environments .

Q. What advanced techniques elucidate metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate t₁/₂ .

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track absorption/distribution in rodent models .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.